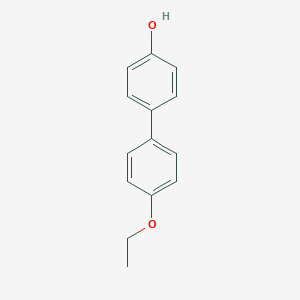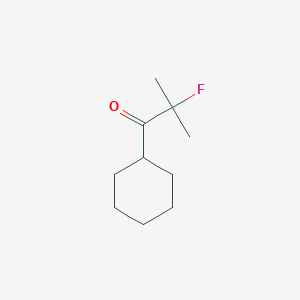
Cyclohexyl(1-fluoro-1-methylethyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(1-fluoro-1-methylethyl) ketone is a chemical compound that is widely used in scientific research. It is a ketone that contains a cyclohexyl group and a fluoromethyl group, making it a versatile compound that has a wide range of applications.
Mécanisme D'action
The mechanism of action of Cyclohexyl(1-fluoro-1-methylethyl) ketone is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. It has been shown to undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of a variety of products.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclohexyl(1-fluoro-1-methylethyl) ketone are not well studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. It is also not known to have any significant effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclohexyl(1-fluoro-1-methylethyl) ketone is that it is a versatile compound that can be used in a wide range of experiments. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it is not well studied and its mechanism of action is not well understood.
Orientations Futures
There are many future directions for research on Cyclohexyl(1-fluoro-1-methylethyl) ketone. One direction is to study its mechanism of action in more detail, particularly its interactions with nucleophiles. Another direction is to explore its potential as a starting material for the synthesis of other compounds with pharmaceutical or agrochemical applications. Finally, it would be interesting to study its potential as a reagent in catalytic reactions, particularly in the field of asymmetric catalysis.
Méthodes De Synthèse
Cyclohexyl(1-fluoro-1-methylethyl) ketone can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl magnesium bromide in the presence of a copper catalyst.
Applications De Recherche Scientifique
Cyclohexyl(1-fluoro-1-methylethyl) ketone is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds, such as cyclohexyl(1-fluoro-1-methylethyl)carbamate, which has been shown to have antifungal activity.
Propriétés
Numéro CAS |
130485-81-3 |
|---|---|
Nom du produit |
Cyclohexyl(1-fluoro-1-methylethyl) ketone |
Formule moléculaire |
C10H17FO |
Poids moléculaire |
172.24 g/mol |
Nom IUPAC |
1-cyclohexyl-2-fluoro-2-methylpropan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clé InChI |
VTEMLBSPIWBRKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)C1CCCCC1)F |
SMILES canonique |
CC(C)(C(=O)C1CCCCC1)F |
Synonymes |
1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



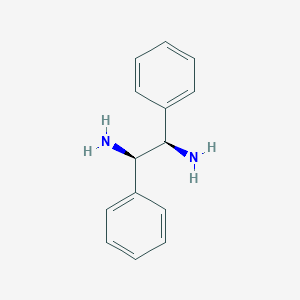
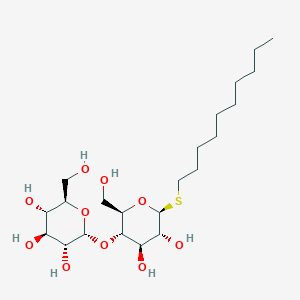
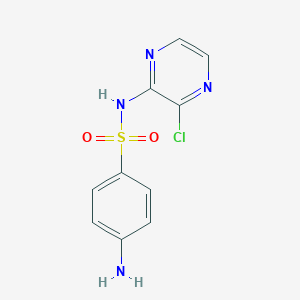
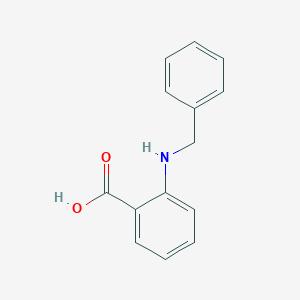
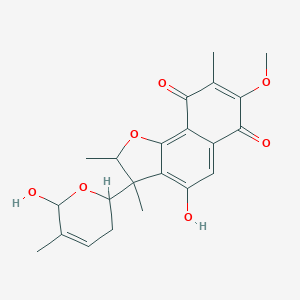
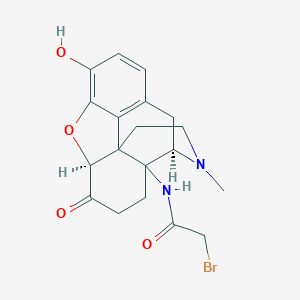
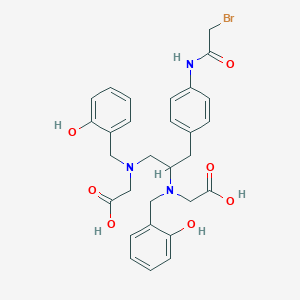
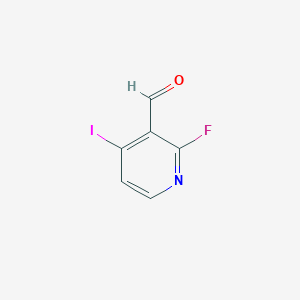
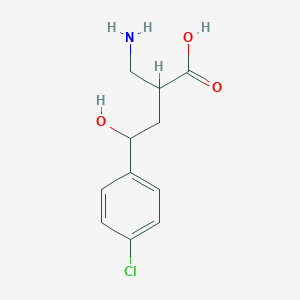

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
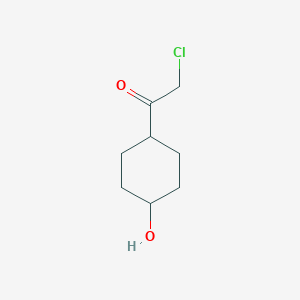
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
